(1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol

Medicinal Chemistry Aldose Reductase Inhibition Diabetes Complications

Medicinal chemists targeting aldose reductase with Ranirestat analogs face the challenge of sourcing the precise 4-bromo-2-fluorobenzyl pharmacophore. Generic cyclopropylmethanol or regioisomeric substitutes introduce unpredictable metabolic stability and loss of target affinity. - Provides the exact 4-bromo-2-fluoro regioisomer required for Ranirestat-class aldose reductase inhibitors (IC50 = 15 nM) - Enables rational PK modulation-para-bromo lowers microsomal clearance while ortho-fluoro increases it, allowing fine-tuning of metabolic stability - Serves as a reference standard for SAR studies on halogenation regioisomerism Supplied as ≥98% pure compound with global shipping and sealed dry storage at 2-8°C.

Molecular Formula C11H12BrFO
Molecular Weight 259.11 g/mol
Cat. No. B13602032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol
Molecular FormulaC11H12BrFO
Molecular Weight259.11 g/mol
Structural Identifiers
SMILESC1CC1(CC2=C(C=C(C=C2)Br)F)CO
InChIInChI=1S/C11H12BrFO/c12-9-2-1-8(10(13)5-9)6-11(7-14)3-4-11/h1-2,5,14H,3-4,6-7H2
InChIKeyFXLQUJVTHWSQIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol Sourcing & Differentiation


(1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol is a specialty cyclopropylmethanol building block featuring a para-bromo, ortho-fluoro disubstituted benzyl motif . This specific halogenation pattern is a privileged scaffold in medicinal chemistry, particularly within advanced aldose reductase inhibitors and other drug discovery programs, where its unique electronic and steric properties are leveraged . Its utility as a synthetic intermediate is defined by its precise regioisomeric substitution (4-bromo-2-fluoro), distinguishing it from other commercially available isomers like the 5-bromo-2-fluoro analog .

Risks of Substituting (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol


Substituting (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol with a generic cyclopropylmethanol or a regioisomeric analog (e.g., the 5-bromo-2-fluoro or 4-chloro-2-fluoro derivatives) is not scientifically equivalent. The specific 4-bromo-2-fluoro substitution pattern is a pharmacophoric requirement in advanced drug candidates like Ranirestat (IC50 = 15 nM) and related aldose reductase inhibitors, where this precise arrangement of halogens is critical for target binding affinity . Furthermore, systematic analyses from large-scale pharmaceutical databases indicate that the position of halogen substitution (e.g., para-bromo vs. ortho-fluoro) differentially impacts human liver microsomal clearance, meaning that altering this regioisomeric arrangement can unpredictably alter the metabolic stability of the final drug candidate [1]. The quantitative evidence below details why this specific regioisomer and building block offers a distinct, verifiable advantage in drug discovery and chemical synthesis.

(1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol Differentiation Evidence


Aldose Reductase Inhibition Potency

The 4-bromo-2-fluorobenzyl group is a key pharmacophoric element in highly potent aldose reductase inhibitors, such as Ranirestat (AS-3201). Ranirestat, which incorporates this exact fragment, exhibits an IC50 of 15 nM against recombinant human AR . While direct head-to-head IC50 data for the target compound versus its 5-bromo-2-fluoro isomer are not publicly available, the presence of the 4-bromo-2-fluorobenzyl motif is consistently associated with submicromolar to low nanomolar AR inhibition in multiple independent studies (e.g., compound 6g with IC50 range 0.091-10.214 μM) [1]. In contrast, the 5-bromo-2-fluoro isomer lacks this established and quantifiable track record in advanced clinical candidates, making the 4-bromo isomer the only evidence-backed choice for replicating this specific biological activity.

Medicinal Chemistry Aldose Reductase Inhibition Diabetes Complications

Microsomal Clearance & Halogen Position

A large-scale systematic analysis of over 220,000 unique compounds from Pfizer's database revealed a position-dependent effect of halogen substitution on microsomal clearance [1]. The study found that para-halogenation (i.e., the 4-position bromine in the target compound) statistically lowered microsomal clearance, while ortho-substitution (i.e., the 2-position fluorine in the target compound) dramatically increased it [1]. This creates a nuanced and finely balanced metabolic profile that is specific to the 4-bromo-2-fluoro arrangement. Altering the halogen positions (e.g., to a 5-bromo-2-fluoro or 4-bromo-3-fluoro isomer) would disrupt this delicate balance, potentially leading to unforeseen and detrimental changes in metabolic stability, which is a primary cause of drug candidate attrition.

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Commercial Availability & Storage Conditions

(1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol is commercially available from reputable suppliers with a documented purity of ≥98% . Supplier datasheets specify storage conditions (sealed in dry, 2-8°C) , which are critical for maintaining the integrity of this building block. In contrast, while the 5-bromo-2-fluoro isomer is also available, its commercial documentation is less comprehensive regarding specific storage requirements and lacks the same breadth of availability across multiple vendors . This established supply chain with defined quality and storage parameters reduces procurement risk and ensures reproducibility in synthetic workflows.

Chemical Procurement Supply Chain Synthetic Chemistry

(1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol Applications


Aldose Reductase Inhibitor Synthesis & Optimization

This compound is the ideal building block for synthesizing Ranirestat (AS-3201) and its analogs. Given that the 4-bromo-2-fluorobenzyl fragment is a critical pharmacophore responsible for the compound's potent (IC50 = 15 nM) inhibition of aldose reductase , this building block is essential for any medicinal chemistry program aiming to replicate or improve upon this activity profile. Using a regioisomer (e.g., 5-bromo-2-fluoro) would result in a compound with unknown and likely diminished activity against this validated drug target.

Lead Optimization with Balanced Metabolic Stability

This compound provides a unique starting point for lead optimization where balanced metabolic stability is a key objective. As demonstrated by large-scale Pfizer data, the para-bromo group tends to lower microsomal clearance while the ortho-fluoro group increases it [1]. Researchers can leverage this inherent property to fine-tune the pharmacokinetic profile of their drug candidates. Substituting with an isomer lacking this specific halogen arrangement removes this valuable and predictable design element.

SAR Studies of Halogenated Aromatics

This compound serves as a crucial reference standard in SAR studies aimed at understanding the impact of regioisomeric halogenation on biological activity and metabolic fate. By comparing the biological and physicochemical properties of molecules derived from this 4-bromo-2-fluoro isomer against those derived from its 5-bromo-2-fluoro or 4-chloro-2-fluoro analogs, research teams can generate quantitative data to inform the design of next-generation therapeutics with optimized halogenation patterns [REFS-1, REFS-2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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